REACTION_CXSMILES
|
[F:1][C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][C:10]=2[NH:12][CH:13]2[CH2:18][CH2:17][N:16](C(OC(C)(C)C)=O)[CH2:15][CH2:14]2)[CH:5]=[N:4][CH:3]=1.[ClH:26].CO>>[ClH:26].[F:1][C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][C:10]=2[NH:12][CH:13]2[CH2:18][CH2:17][NH:16][CH2:15][CH2:14]2)[CH:5]=[N:4][CH:3]=1 |f:1.2,3.4|
|
Name
|
Intermediate 72
|
Quantity
|
30.2 mg
|
Type
|
reactant
|
Smiles
|
FC1=CN=CC2=CC=CC(=C12)NC1CCN(CC1)C(=O)OC(C)(C)C
|
Name
|
|
Quantity
|
3 mL
|
Type
|
reactant
|
Smiles
|
Cl.CO
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
(50° C., 2 hours)
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated under reduced pressure
|
Type
|
ADDITION
|
Details
|
The residue was added with methanol (1 ml) and diethyl ether (3 ml)
|
Type
|
CUSTOM
|
Details
|
The deposited precipitates
|
Type
|
FILTRATION
|
Details
|
were collected by filtration
|
Type
|
WASH
|
Details
|
washed with diethyl ether
|
Name
|
|
Type
|
product
|
Smiles
|
Cl.FC1=CN=CC2=CC=CC(=C12)NC1CCNCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 18.1 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |